Cdk8-IN-3 -

Cdk8-IN-3

Catalog Number: EVT-10962868
CAS Number:
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk8-IN-3 was developed through a series of synthetic modifications based on existing inhibitors of Cdk8. It belongs to a class of compounds known as quinoline derivatives, which have been explored for their pharmacological properties, particularly in cancer treatment. The structural characteristics and biological activities of Cdk8-IN-3 place it within the broader category of kinase inhibitors, specifically targeting the Cdk8 enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk8-IN-3 involves several key steps, primarily utilizing a 4-phenylaminoquinoline scaffold. The synthesis typically begins with the preparation of key intermediates through reactions involving phosphorus oxychloride, followed by extraction and purification steps such as column chromatography. The final product is characterized using various analytical techniques including high-performance liquid chromatography and mass spectrometry to confirm its identity and purity.

  1. Intermediate Preparation: A solution of intermediate compounds is treated with phosphorus oxychloride and refluxed.
  2. Extraction: The reaction mixture is extracted with methylene chloride and aqueous ammonia.
  3. Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated, followed by purification through column chromatography.
Molecular Structure Analysis

Structure and Data

Cdk8-IN-3 features a distinctive molecular structure characterized by a quinoline core substituted with various functional groups that enhance its inhibitory activity against Cdk8. The molecular formula and specific stereochemistry contribute to its binding affinity and selectivity.

  • Molecular Formula: C₁₄H₁₂ClN₃O
  • Molecular Weight: Approximately 273.72 g/mol
  • Structural Features: The compound includes nitrogen-containing heterocycles which are essential for its interaction with the enzyme's active site.
Chemical Reactions Analysis

Reactions and Technical Details

Cdk8-IN-3 undergoes specific chemical reactions that facilitate its mechanism of action as an inhibitor. These reactions primarily involve binding to the ATP-binding site of Cdk8, thereby preventing substrate phosphorylation.

  1. Binding Reaction: The compound competes with ATP for binding to the active site of Cdk8.
  2. Inhibition Mechanism: By occupying this site, Cdk8-IN-3 effectively reduces the kinase activity of Cdk8, leading to downstream effects on gene expression involved in cell proliferation.
Mechanism of Action

Process and Data

The mechanism by which Cdk8-IN-3 exerts its effects involves several biochemical pathways:

  1. Inhibition of Kinase Activity: By binding to the active site, Cdk8-IN-3 inhibits the phosphorylation of target proteins.
  2. Impact on Transcription Regulation: Inhibition leads to altered transcriptional programs associated with cell cycle progression and apoptosis.
  3. Cell Cycle Arrest: Experimental data indicate that treatment with Cdk8-IN-3 results in G2/M phase arrest in various cancer cell lines, suggesting its potential as an antitumor agent.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk8-IN-3 exhibits several notable physical and chemical properties that influence its biological activity:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is typically within a defined range that indicates solid-state stability.
Applications

Scientific Uses

Cdk8-IN-3 is primarily explored for its potential applications in cancer therapy due to its selective inhibition of Cdk8:

  1. Cancer Treatment: As a selective inhibitor, it shows promise in treating cancers where Cdk8 is overexpressed or mutated.
  2. Research Tool: It serves as a valuable tool for studying the role of Cdk8 in cellular processes and signaling pathways.
  3. Drug Development: Insights gained from studies on Cdk8-IN-3 may lead to the development of more potent inhibitors with improved pharmacokinetic profiles for clinical use.
Molecular Context of Cyclin-Dependent Kinase 8 as a Therapeutic Target

Cyclin-Dependent Kinase 8 within the Mediator Kinase Module Architecture

Quaternary Structure Dynamics (Cyclin-Dependent Kinase 8-Cyclin C-Mediator Complex Subunit 12-Mediator Complex Subunit 13)

Cyclin-Dependent Kinase 8 operates within a conserved four-subunit kinase module comprising Cyclin-Dependent Kinase 8, Cyclin C, Mediator Complex Subunit 12, and Mediator Complex Subunit 13. This module assembles as a structural and functional entity independent of the core Mediator complex. Cyclin-Dependent Kinase 8 binds Cyclin C as its regulatory partner, forming the catalytic core, while Mediator Complex Subunit 12 and Mediator Complex Subunit 13 serve as critical scaffolding proteins. Mediator Complex Subunit 12 directly binds Cyclin C to allosterically activate Cyclin-Dependent Kinase 8 kinase activity, a step indispensable for its function [3] [10]. Biochemical studies reveal that Mediator Complex Subunit 13 anchors the submodule to the core Mediator complex via interactions with Mediator Complex Subunit 14 in the "tail" domain [8]. This quaternary structure exhibits remarkable conformational plasticity; mutations in Mediator Complex Subunit 12 (e.g., exon 2 mutations prevalent in uterine fibroids) disrupt Cyclin-Dependent Kinase 8 activation by impairing Cyclin C binding without destabilizing the overall module assembly [3] [5]. Intriguingly, Cyclin C binding stabilizes Cyclin-Dependent Kinase 8 against proteasomal degradation through a kinase-independent mechanism [2].

Reversible Association Mechanisms with Core Mediator Complex

The Cyclin-Dependent Kinase 8 kinase module dynamically associates with and dissociates from the core Mediator complex (~1.2 MDa), acting as a molecular switch to regulate Mediator function. Association is mediated primarily through Mediator Complex Subunit 13 binding to Mediator Complex Subunit 14 in the core Mediator's tail domain [8]. This reversible binding induces large-scale structural rearrangements within the core Mediator. Biochemical and structural analyses demonstrate that Cyclin-Dependent Kinase 8-Mediator complex formation sterically hinders RNA Polymerase II recruitment to the core Mediator, effectively preventing transcription pre-initiation complex assembly [4] [8]. Furthermore, this association blocks transcriptional reinitiation from promoter-bound scaffold complexes, serving as a rheostat to fine-tune transcript levels [8]. Dissociation of the module restores coactivator functionality to the core Mediator. This dynamic equilibrium is regulated by cellular signals and transcriptional demands, with only a fraction of the Cyclin-Dependent Kinase 8 module associating with the core Mediator at any given time, allowing independent functions for the free subcomplex [4] [8].

Transcriptional Regulatory Functions of Cyclin-Dependent Kinase 8

RNA Polymerase II Carboxy-Terminal Domain Phosphorylation

Cyclin-Dependent Kinase 8 phosphorylates the heptad repeats (YSPTSPS) within the RNA Polymerase II Carboxy-Terminal Domain, a critical regulatory hub coordinating transcription initiation, elongation, and RNA processing. In vitro studies show Cyclin-Dependent Kinase 8 phosphorylates both Serine 2 and Serine 5 residues [4] [7]. However, its in vivo impact is context-dependent. Early studies suggested Cyclin-Dependent Kinase 8-mediated Carboxy-Terminal Domain phosphorylation prior to pre-initiation complex assembly inhibits transcription initiation [4] [8]. More recent findings indicate Cyclin-Dependent Kinase 8-Mediator complex can also promote elongation. Under hypoxia, Cyclin-Dependent Kinase 8-Mediator recruits the Super Elongation Complex to phosphorylate RNA Polymerase II Carboxy-Terminal Domain, facilitating pause-release of Hypoxia-Inducible Factor 1 Alpha target genes [2] [7]. Cyclin-Dependent Kinase 8 also phosphorylates Cyclin H of Transcription Factor II Human, inhibiting Transcription Factor II Human kinase activity and preventing transcription initiation, adding another layer of repression [4] [7].

Transcription Factor Modulation

Cyclin-Dependent Kinase 8 directly phosphorylates and modulates numerous transcription factors, integrating diverse signaling pathways:

  • p53: Cyclin-Dependent Kinase 8 phosphorylates p53, enhancing its transcriptional activity and stability. This is crucial for the DNA damage response, promoting expression of pro-apoptotic genes like Puma [4] [7].
  • Signal Transducer and Activator of Transcription Proteins: Cyclin-Dependent Kinase 8 phosphorylates Signal Transducer and Activator of Transcription 1, enhancing its activity and promoting interferon-responsive gene expression [7].
  • Hypoxia-Inducible Factor 1 Alpha: Cyclin-Dependent Kinase 8-Mediator complex is recruited to hypoxia response elements, facilitating recruitment of the Super Elongation Complex and Positive Transcription Elongation Factor B to enable transcriptional elongation of Hypoxia-Inducible Factor 1 Alpha target genes involved in angiogenesis and metabolism [2] [7].
  • SMAD Family Members: Cyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 9 phosphorylate the linker region of SMAD1, SMAD2, and SMAD3 during Bone Morphogenetic Protein/Transforming Growth Factor Beta signaling. This phosphorylation has a dual role: it enhances SMAD transcriptional activity by recruiting coactivators like Yes Associated Protein 1 (for SMAD1) while simultaneously priming SMADs for ubiquitin ligase (Smurf1/Nedd4L)-mediated degradation, ensuring signal termination [6] [7].
  • β-catenin: Cyclin-Dependent Kinase 8 phosphorylates β-catenin, stabilizing it and enhancing its transcriptional co-activator function within the Wnt pathway. This drives expression of oncogenes like Myc and Cyclin D1, particularly significant in colorectal cancer [1] [4] [7].

Chromatin Remodeling Interactions

Cyclin-Dependent Kinase 8 intersects with chromatin-modifying complexes. It phosphorylates histone H3 in vitro and within chromatin when associated with the Mediator complex, potentially influencing chromatin accessibility [4] [8]. Cyclin-Dependent Kinase 8 activity also impacts ATP-dependent chromatin remodelers. For instance, it regulates the Switch/Sucrose Non-Fermentable complex recruitment or activity at specific promoters, influencing nucleosome positioning and transcriptional competence [2]. Furthermore, Cyclin-Dependent Kinase 8-Mediator facilitates interactions between transcription factors and histone acetyltransferases (e.g., p300/CREB-Binding Protein) or deacetylases at target genes, contributing to the establishment of activating or repressive chromatin marks [2] [4].

Pathological Significance of Cyclin-Dependent Kinase 8 Dysregulation

Oncogenic Signaling Amplification

Overexpression or hyperactivation of Cyclin-Dependent Kinase 8 is a recurrent feature in diverse cancers, where it drives oncogenesis by amplifying key signaling cascades:

  • Wnt/β-catenin Pathway: Cyclin-Dependent Kinase 8 phosphorylates and stabilizes β-catenin, enabling its nuclear accumulation and transcriptional activation of pro-proliferative and anti-apoptotic genes (e.g., MYC, CCND1). Genomic amplification of the 13q12.13 locus harboring CDK8 is frequent in colorectal cancer, establishing it as a bona fide oncogene in this context [1] [2] [7].
  • Transforming Growth Factor Beta/Bone Morphogenetic Protein Pathway: While Cyclin-Dependent Kinase 8 linker phosphorylation activates SMAD transcription factors, sustained Cyclin-Dependent Kinase 8 activity can contribute to Transforming Growth Factor Beta-mediated epithelial-mesenchymal transition, fibrosis, and metastasis in advanced cancers [6] [7] [9].
  • Serum Response Network: Cyclin-Dependent Kinase 8-Mediator complex facilitates the assembly of RNA Polymerase II elongation complexes at serum response genes, enabling rapid induction of immediate-early genes (e.g., FOS, JUN) crucial for cell growth and proliferation upon mitogenic stimulation [4] [7].

Table 1: Oncogenic Signaling Pathways Amplified by Cyclin-Dependent Kinase 8

PathwayCyclin-Dependent Kinase 8 ActionOncogenic OutcomeKey References
Wnt/β-cateninPhosphorylates & stabilizes β-catenin; Enhances β-catenin/TCF activitySustained MYC, CCND1 expression; Colorectal oncogenesis [1] [7]
Transforming Growth Factor Beta/SMADPhosphorylates SMAD linker region; Enhances SMAD activity & turnoverEpithelial-mesenchymal transition; Fibrosis; Metastasis [6] [9]
Serum ResponseFacilitates RNA Polymerase II elongation complex assemblyRapid induction of FOS, JUN; Cell proliferation [4] [7]

Tumor Type-Specific Roles

Cyclin-Dependent Kinase 8 dysregulation exhibits distinct consequences across malignancies:

  • Colorectal Cancer: CDK8 gene amplification on 13q12.13 is a major driver. Cyclin-Dependent Kinase 8 overexpression stabilizes β-catenin, constitutively activating Wnt target genes critical for colorectal carcinogenesis and stemness [1] [7].
  • Acute Myeloid Leukemia: Cyclin-Dependent Kinase 8 is overexpressed in specific subtypes. It supports leukemogenesis by enhancing Signal Transducer and Activator of Transcription signaling and stabilizing oncogenic transcription factors. Cyclin-Dependent Kinase 8 inhibitors show preclinical efficacy [7].
  • Breast Cancer: Cyclin-Dependent Kinase 8 promotes estrogen receptor-dependent transcription by facilitating RNA Polymerase II Carboxy-Terminal Domain phosphorylation at estrogen-responsive genes (e.g., Trefoil Factor 1, GREB1). It also interacts with Hypoxia-Inducible Factor 1 Alpha pathways in triple-negative breast cancer [2] [4] [7].
  • Prostate Cancer: Androgen Receptor signaling is augmented by Cyclin-Dependent Kinase 8, potentially through direct phosphorylation or co-regulation of target genes. Cyclin-Dependent Kinase 8 inhibition suppresses androgen receptor-driven growth [2] [7].

Table 2: Cyclin-Dependent Kinase 8 Roles in Specific Tumor Types

Tumor TypeMolecular AlterationKey Effectors/PathwaysFunctional Consequence
Colorectal CancerCDK8 gene amplificationβ-catenin, Wnt target genes (MYC, CCND1)Tumor initiation, progression, stemness
Acute Myeloid LeukemiaCyclin-Dependent Kinase 8 overexpressionSignal Transducer and Activator of Transcription proteins, Oncogenic TFsLeukemic cell survival, proliferation
Breast CancerCyclin-Dependent Kinase 8 overexpressionEstrogen Receptor, Hypoxia-Inducible Factor 1 Alpha, Serum Response FactorEstrogen-dependent growth, Metastasis
Prostate CancerCyclin-Dependent Kinase 8 overexpressionAndrogen ReceptorAndrogen-dependent proliferation

Context-Dependent Tumor Suppressor Functions

Paradoxically, Cyclin-Dependent Kinase 8 can also exert tumor-suppressive effects in specific contexts. The most compelling evidence comes from endometrial cancer, where Cyclin-Dependent Kinase 8 expression is frequently lost. Functional studies indicate that Cyclin-Dependent Kinase 8 depletion enhances proliferation and invasiveness of endometrial cancer cells, suggesting it restrains tumor progression in this tissue [2]. Furthermore, Mediator Complex Subunit 12 exon 2 mutations, which disrupt Cyclin-Dependent Kinase 8 activation, are highly prevalent driver mutations in benign uterine leiomyomas (fibroids) [3] [5]. These mutations (e.g., Leu36Arg, Gln43Pro) specifically impair Mediator Complex Subunit 12's ability to allosterically activate Cyclin-Dependent Kinase 8 within the Mediator kinase module, implicating loss of Cyclin-Dependent Kinase 8 activity in the pathogenesis of these tumors [3] [5]. This context-dependent duality underscores that Cyclin-Dependent Kinase 8 function is intricately linked to cell type, genetic background, and signaling environment. Targeting Cyclin-Dependent Kinase 8 therapeutically therefore requires careful patient stratification based on the molecular context of the tumor.

Properties

Product Name

Cdk8-IN-3

IUPAC Name

N-(2-methoxyethyl)-3-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-2H-indazole-5-carboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

MYODQBLYOKTZML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CC3=C4C=C(C=CC4=NN3)C(=O)NCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.